

Application Note: Synthesis of Redox-Sensitive Materials Using Diethyl 2,2'-Disulfanediyl diacetate

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Compound of Interest

Compound Name: *Diethyl 2,2'-disulfanediyl diacetate*

CAS No.: 1665-65-2

Cat. No.: B11942576

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Abstract & Strategic Overview

The precise delivery of therapeutic agents to cytosolic targets remains a critical challenge in biopharmaceuticals. **Diethyl 2,2'-disulfanediyl diacetate** (DEDA), a bifunctional disulfide-containing ester, serves as a pivotal monomer in the synthesis of "smart" polymers. Unlike non-responsive linkers, the central disulfide bond (-S-S-) in DEDA acts as a biological switch: it remains stable during circulation (oxidizing extracellular environment) but undergoes rapid cleavage upon exposure to the high concentration of glutathione (GSH) found within the cytosol (2–10 mM) compared to plasma (2–20 μ M).

This guide details the use of DEDA in synthesizing main-chain disulfide-containing polyesters via polycondensation. These polymers self-assemble into nanocarriers that disassemble exclusively inside target cells, releasing their cargo and minimizing systemic toxicity.

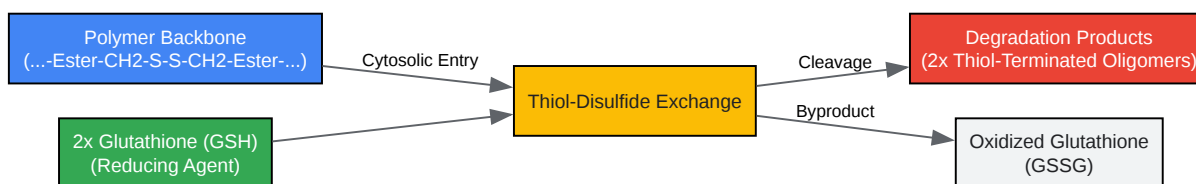
Chemical Profile: Diethyl 2,2'-disulfanediyl diacetate

Parameter	Specification
CAS Number	13395-56-7
IUPAC Name	Diethyl 2,2'-disulfanediyldiacetate
Synonyms	Diethyl dithiodiglycolate; Bis(ethoxycarbonylmethyl) disulfide
Molecular Formula	C ₈ H ₁₄ O ₄ S ₂
Molecular Weight	238.32 g/mol
Physical State	Liquid (at room temperature)
Boiling Point	~145–150 °C (at reduced pressure)
Solubility	Soluble in ethanol, chloroform, DCM, THF; Insoluble in water
Key Functionality	Bifunctional ester for transesterification; Disulfide linker for redox sensitivity

Mechanism of Action: The GSH Trigger

The utility of DEDA lies in the reversibility of the disulfide bond. In the presence of reducing agents like Glutathione (GSH), the polymer backbone degrades into small molecules, triggering payload release.[1]

Diagram 1: GSH-Triggered Degradation Pathway



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Caption: Schematic of the redox-triggered cleavage of the polymer backbone. High intracellular GSH levels break the disulfide bond, dismantling the carrier.[1]

Experimental Protocol: Synthesis of Redox-Sensitive Poly(disulfide ester)

This protocol describes the Melt Transesterification Polycondensation of DEDA with a diol (e.g., 1,6-Hexanediol or PEG) to form a biodegradable polyester.

Phase A: Materials Preparation

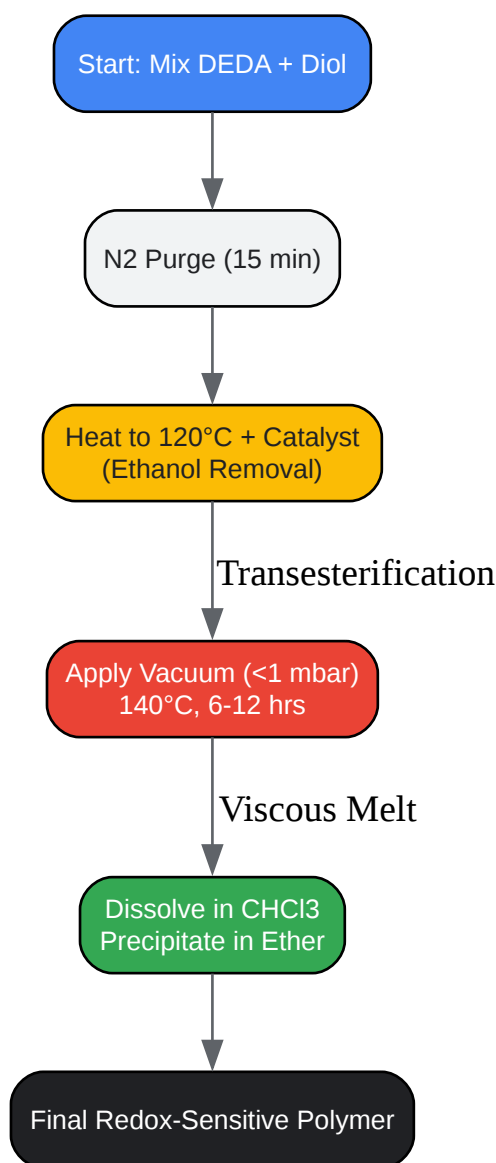
- Monomer A: **Diethyl 2,2'-disulfanedioldiacetate** (DEDA) (10 mmol, 2.38 g).
- Monomer B: 1,6-Hexanediol (10 mmol, 1.18 g) (or PEG-diol for amphiphilic blocks).
- Catalyst: Titanium(IV) butoxide ($\text{Ti}(\text{OBu})_4$) (0.1 mol% relative to monomers).
- Equipment: 50 mL 3-neck round-bottom flask, nitrogen inlet, vacuum pump, oil bath, magnetic stirrer.

Phase B: Polymerization Workflow

- Charging: Add DEDA and 1,6-Hexanediol into the dried 3-neck flask.
- Inert Atmosphere: Purge the system with Nitrogen (N_2) for 15 minutes to remove oxygen (critical to prevent disulfide oxidation).
- Pre-polymerization (Oligomerization):
 - Heat the oil bath to 120 °C under constant N_2 flow.
 - Add the catalyst ($\text{Ti}(\text{OBu})_4$) via syringe.
 - Stir for 2–4 hours. Note: Ethanol byproduct will begin to distill off.
- Polycondensation (High Vacuum):
 - Increase temperature to 140 °C.

- Slowly apply vacuum (< 1 mbar) to remove trace ethanol and drive the equilibrium toward high molecular weight.
- Caution: Do not exceed 160 °C, as disulfide bonds may undergo thermal scrambling or decomposition.
- Maintain reaction for 6–12 hours until the melt becomes viscous.
- Termination & Purification:
 - Cool the flask to room temperature under N₂.
 - Dissolve the crude polymer in a minimal amount of Chloroform (CHCl₃).
 - Precipitate dropwise into excess cold Diethyl Ether or Methanol.
 - Filter and dry under vacuum at room temperature for 24 hours.

Diagram 2: Synthesis Workflow



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Caption: Step-by-step workflow for the melt polycondensation of DEDA-based polyesters.

Protocol: Nanoparticle Formulation & Drug Loading[3]

Once the polymer is synthesized, it can be formulated into micelles to encapsulate hydrophobic drugs (e.g., Doxorubicin).

- Dissolution: Dissolve 20 mg of the synthesized polymer and 2 mg of hydrophobic drug in 2 mL of DMF or DMSO.

- **Self-Assembly:** Add the organic solution dropwise into 10 mL of deionized water under vigorous stirring (dialysis method). The polymer will self-assemble into micelles, trapping the drug in the core.
- **Purification:** Transfer the suspension to a dialysis bag (MWCO 3.5 kDa) and dialyze against water for 24 hours to remove organic solvent and free drug.
- **Filtration:** Filter through a 0.45 μm syringe filter to remove aggregates.

Characterization & Validation

To ensure scientific integrity, the following validation steps are mandatory:

Technique	Purpose	Expected Outcome
^1H NMR (CDCl_3)	Structural Confirmation	Peaks at ~ 3.6 ppm ($-\text{CH}_2\text{-S-}$) and ~ 4.2 ppm ($-\text{COO-CH}_2-$). Disappearance of ethyl ester peaks (if fully polymerized) or shift in signals.
GPC (Gel Permeation Chromatography)	Molecular Weight Analysis	$M_n > 5,000$ g/mol ; PDI < 2.0 indicates successful polymerization.
DLS (Dynamic Light Scattering)	Particle Size	Micelles should show a hydrodynamic diameter of 50–200 nm.
GSH Degradation Assay	CRITICAL VALIDATION	Incubate micelles in 10 mM GSH at 37°C . Monitor size by DLS over 24h. Result: Size distribution should broaden or disappear, indicating disassembly.

Troubleshooting & Expert Tips

- **Low Molecular Weight:** If the polymer remains an oil or has low Mn, the vacuum was likely insufficient to remove the ethanol byproduct. Ensure your vacuum pump achieves <1 mbar.
- **Gelation:** If the reaction solidifies irreversibly, cross-linking may have occurred due to thermal decomposition of the disulfide bond. Reduce reaction temperature to <140 °C.
- **Odor Control:** Disulfide compounds and their thiol degradation products have strong odors. Always work in a well-ventilated fume hood and treat glassware with bleach (hypochlorite) solution before washing to oxidize residual thiols.

References

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Sources

- 1. [Research Progress of Disulfide Bond Based Tumor Microenvironment Targeted Drug Delivery System - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- 2. [mdpi.com \[mdpi.com\]](#)
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